Product packaging for Anadensin(Cat. No.:)

Anadensin

Cat. No.: B1255508
M. Wt: 304.5 g/mol
InChI Key: JJHOOGDZTIBHQQ-CCOVMOLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anadensin is a fusicoccane diterpenoid that was first isolated from the liverwort Anastrepta orcadensis . Liverworts and other bryophytes are known to produce a wide array of secondary metabolites, including various terpenoids and bibenzyls, which have shown promising bioactive properties in scientific research . Extracts and compounds derived from bryophytes have been investigated for their potential cytotoxic effects and have been found to induce apoptosis in laboratory studies, activating genes and enzymes associated with programmed cell death . As a naturally occurring diterpenoid, this compound is of significant interest for phytochemical research and for investigating the chemical diversity and potential bioactivity of compounds from bryophytes. Researchers can utilize this compound as a standard for identification and as a starting point for exploring its specific mechanisms of action and potential research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1255508 Anadensin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(1R,3R,4S,8S,11S,12R)-3-hydroxy-1,4,8-trimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-6-en-5-one

InChI

InChI=1S/C20H32O2/c1-12(2)15-8-9-19(5)11-20(22)14(4)18(21)10-17(20)13(3)6-7-16(15)19/h10,12-16,22H,6-9,11H2,1-5H3/t13-,14+,15+,16-,19+,20+/m0/s1

InChI Key

JJHOOGDZTIBHQQ-CCOVMOLUSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H](CC[C@@]2(C[C@@]3(C1=CC(=O)[C@H]3C)O)C)C(C)C

Canonical SMILES

CC1CCC2C(CCC2(CC3(C1=CC(=O)C3C)O)C)C(C)C

Origin of Product

United States

Isolation and Source Identification of Anadensin

Chromatographic Purification Strategies for Anadensin Isolation

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the purification of this compound, particularly at the semipreparative scale. For instance, this compound has been purified using semipreparative HPLC with a solvent system composed of methanol (B129727) and water in a 75:25 volume-to-volume ratio researchgate.net. This purification was conducted at a flow rate of 1.5 ml/min, resulting in a retention time of 26.3 minutes for this compound researchgate.net.

HPLC is a widely utilized technique in natural product research due to its ability to automate purification processes and provide relatively short run times nih.gov. It is often employed for analytical profiling and the precise localization of compounds of interest within complex extracts, serving as a critical precursor to larger-scale preparative methods researchgate.net. The versatility of HPLC extends to various applications, including the preparative separation of diterpenoids, often utilizing C18 columns researchgate.net. Furthermore, HPLC is instrumental in the detailed analysis of the chemical constituents found within the oil bodies of liverworts researchgate.net.

The following table summarizes a reported HPLC application for this compound purification:

ParameterValue
HPLC Type Semipreparative HPLC
Solvent System Methanol:Water (75:25, v/v)
Flow Rate 1.5 ml/min
Retention Time (t_R) 26.3 min
Compound Purified This compound
Source Anastrepta orcadensis extract researchgate.net

Column Chromatography and Countercurrent Chromatography Techniques

Column Chromatography (CC)

Column chromatography is a foundational technique in the isolation and purification of natural products, including this compound. Silica (B1680970) gel column chromatography is a commonly employed method for the separation of crude extracts gla.ac.ukresearchgate.netgla.ac.ukgla.ac.ukias.ac.inresearchgate.net. The elution process typically involves a gradient system, where the polarity of the solvent is gradually increased. Common eluents for silica gel column chromatography include increasing percentages of diethyl ether or ethyl acetate (B1210297) in light petroleum gla.ac.ukgla.ac.ukias.ac.in. In some purification schemes, Sephadex LH-20 column chromatography is also utilized to further separate fractions obtained from initial chromatographic steps researchgate.net. Complex natural product mixtures often necessitate multiple sequential steps of column chromatography to achieve satisfactory purity researchgate.net.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC), particularly High-Speed Countercurrent Chromatography (HSCCC), represents a liquid-liquid chromatographic technique that operates without the need for a solid support wikipedia.org. This distinct feature eliminates the issue of irreversible adsorption of the analyte onto the column, thereby facilitating high recovery rates of the target compounds wikipedia.org. CCC systems are highly adaptable, allowing for easy switching between normal-phase and reversed-phase chromatography simply by altering the mobile and stationary liquid phases wikipedia.org.

While direct application of CCC specifically for this compound's purification is not extensively detailed in all literature, HSCCC has been successfully applied to the fractionation of complex natural product mixtures, including other diterpenoids such as abietane-type diterpenoids, and for isolating glucosylated abscisic acid derivatives from plant materials researchgate.netresearchgate.net. Its utility in separating diverse chemical substances, ranging from natural products to pharmaceuticals, underscores its relevance as a powerful tool in the purification of compounds like this compound from intricate biological extracts wikipedia.org.

Preparative-Scale Purification Methodologies

Achieving high purity for natural products like this compound often requires a combination of preparative-scale purification methodologies.

Preparative Thin-Layer Chromatography (TLC): Following initial crude fractionation, preparative thin-layer chromatography (TLC) is frequently employed for further purification gla.ac.ukgla.ac.ukgla.ac.uk. This technique utilizes thick layers of silica gel (e.g., GF254) and employs similar solvent systems to column chromatography, typically involving increasing percentages of diethyl ether or ethyl acetate in light petroleum for elution gla.ac.uk. Compounds on TLC plates are visualized using UV light or iodine vapor gla.ac.ukgla.ac.uk.

Semipreparative HPLC: As detailed in section 2.3.1, semipreparative HPLC is a key method for obtaining purified this compound researchgate.net. This technique bridges the gap between analytical separation and full-scale preparative chromatography, allowing for the purification of milligram quantities of compounds.

Integrated Purification Strategies: In natural product research, the efficient purification of target molecules from substantial quantities of complex extracts is a critical challenge researchgate.net. Advanced strategies have been developed to streamline this process. One such approach involves an integrative methodology that combines off-line HPLC profiling for initial localization of bioactive compounds with subsequent transfer of the analytical gradient to flash chromatography researchgate.net. This can be further enhanced by employing MS-triggered isolation using high-resolution flash chromatographic columns, which allows for targeted purification of desired molecules and reduces the need for repetitive bioassays at each isolation step researchgate.net. Preparative HPLC, particularly on C18 columns, is also a common method for large-scale separation of various natural products researchgate.net.

Structural Elucidation and Physicochemical Characterization Methodologies

Spectroscopic Techniques for Anadensin Structure Determination

Spectroscopic methods are indispensable tools in organic chemistry for elucidating the connectivity of atoms and the three-dimensional arrangement within a molecule. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been pivotal.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the spatial relationships between atoms in a molecule. Both one-dimensional and two-dimensional NMR experiments have been crucial in assigning the structure of this compound.

One-dimensional NMR experiments, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, offer fundamental insights into the types and environments of hydrogen and carbon atoms present in this compound. The initial structural assignment of this compound (compound 69 or 679 in some references) was based on its ¹H and ¹³C NMR spectroscopy data ethernet.edu.etgla.ac.uk. These spectra provide characteristic chemical shifts (δ) and coupling constants (J values) for protons, and chemical shifts for carbons, which are indicative of their electronic environment and connectivity researchgate.netresearchgate.netacs.org. For instance, the presence of specific functional groups and the nature of the carbon skeleton can be inferred from these spectral patterns. In some cases, lanthanide-induced shift (LIS) experiments, such as those using Eu(fod)₃, have been employed to gain further structural information by inducing differential shifts in proton resonances based on their proximity to the paramagnetic lanthanide complex ethernet.edu.etgla.ac.uk.

While specific numerical data for this compound's ¹H and ¹³C NMR spectra are typically presented in detailed tables within original research articles, a conceptual representation of the type of data obtained is shown below.

Table 1: Illustrative ¹H NMR Data for this compound (Conceptual)

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Methyle.g., 0.8-1.5s, d, t-3H, 6H
Methylenee.g., 1.2-2.5m, dd, dt-2H, 4H
Methinee.g., 2.0-5.0m, dd-1H, 2H
Olefinice.g., 5.0-7.0m-1H, 2H
Hydroxyle.g., 3.0-5.0br s-1H

Table 2: Illustrative ¹³C NMR Data for this compound (Conceptual)

Carbon TypeChemical Shift (δ, ppm)
Methyle.g., 10-30
Methylenee.g., 20-50
Methinee.g., 30-80
Quaternarye.g., 40-90, 120-150
Olefinice.g., 120-150
Carbonyle.g., 170-220

Two-dimensional (2D) NMR experiments provide crucial correlation information that helps piece together the molecular fragments identified by 1D NMR. For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) have been employed researchgate.netresearchgate.netacs.org.

COSY (COrrelation SpectroscopY) : This experiment reveals proton-proton couplings through bonds, establishing direct connectivities between adjacent protons. By tracing these correlations, the entire proton spin system can be mapped out, providing information about contiguous segments of the molecule cdnsciencepub.com.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with the carbons to which they are directly attached. This experiment is vital for assigning proton signals to their corresponding carbon atoms, simplifying the interpretation of complex ¹H and ¹³C NMR spectra nctu.edu.vn.

NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. This technique is indispensable for determining the relative stereochemistry and conformation of complex molecules like this compound, providing insights into its three-dimensional structure researchgate.netresearchgate.netcdnsciencepub.com. For instance, NOESY correlations have been used to establish the stereostructure of this compound researchgate.net.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the exact mass of a molecule, which allows for the precise calculation of its elemental composition. For this compound, HRESIMS has been utilized to confirm its molecular formula by providing highly accurate mass-to-charge (m/z) values for the molecular ion or its adducts researchgate.netresearchgate.netresearchgate.netacs.org. This precision is crucial for distinguishing between compounds with very similar nominal masses but different elemental compositions.

Table 3: Illustrative HRESIMS Data for this compound (Conceptual)

Ion Typem/z (Calculated)m/z (Found)Molecular Formula
[M+H]⁺e.g., 317.2118e.g., 317.2115C₂₀H₂₉O₃
[M+Na]⁺e.g., 339.1937e.g., 339.1939C₂₀H₂₈O₃Na

While HRESIMS provides precise molecular weight, Electron Ionization Mass Spectrometry (EIMS) typically yields a fragmentation pattern that can offer structural clues. In EIMS, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in characteristic ways. The masses of these fragments can be used to deduce substructures within the molecule. Although specific EIMS fragmentation data for this compound was not explicitly detailed in the provided snippets, mass spectrometry in general, including techniques like EIMS, is a standard method for confirming the molecular weight and providing structural insights through fragmentation analysis in natural product chemistry gla.ac.ukniscpr.res.in.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique employed to identify the functional groups present within a molecule by analyzing the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. vscht.czspecac.com When IR radiation passes through a sample, certain frequencies are absorbed, causing bonds to stretch or bend more vigorously, resulting in a unique "fingerprint" spectrum. specac.com

For this compound, its IR spectrum would be crucial for confirming the presence of characteristic functional groups implied by its molecular formula and classification as a diterpenoid with a ketone and a double bond. gla.ac.uk While specific IR data for this compound is not extensively detailed in general search results, typical absorption ranges for expected functional groups include:

Functional GroupCharacteristic IR Absorption (cm⁻¹)Vibration Type
O-H (alcohol)3200-3600 (broad)Stretching
C=O (ketone)1700-1725Stretching
C=C (alkene)1640-1680 (moderate)Stretching
C-H (alkane)2850-2970Stretching
=C-H (alkene)>3000Stretching

The application of IR spectroscopy in the characterization of this compound, alongside other spectroscopic methods like 1D NMR, 2D NMR, and HRESIMS, has been reported in studies elucidating the structures of diterpenoids from liverworts. researchgate.netnih.govacs.orgherbal-organic.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about electronic transitions within a molecule. technologynetworks.comprocess-insights.com This technique is particularly useful for detecting conjugated systems, such as double bonds and carbonyl groups, which absorb light in the UV and visible regions. process-insights.com The absorption spectrum typically shows absorbance as a function of wavelength, with maximum absorbance peaks (λmax) indicating specific electronic transitions. technologynetworks.com

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are indispensable for assigning the stereochemistry of chiral molecules, which possess non-superimposable mirror images (enantiomers). This compound, being a natural product with multiple chiral centers, necessitates these techniques for a complete structural description.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. photophysics.comnih.govunito.it This phenomenon, known as the Cotton effect, occurs when light interacts with a chromophore (light-absorbing group) located within a chiral environment or inherently chiral chromophores. unito.it The resulting CD spectrum, often expressed in terms of differential absorbance (ΔA) or molar ellipticity ([θ]), provides valuable insights into the secondary structure and absolute configuration of molecules. photophysics.com

For this compound, CD spectroscopy, particularly when combined with computational chemistry, is a powerful tool for determining its absolute configuration. Studies on related diterpenoids have utilized the comparison of experimental and calculated electronic circular dichroism spectra to establish absolute configurations. acs.orgresearchgate.net The presence of chiral centers and chromophores (like the ketone and double bond) in this compound would lead to characteristic CD signals, allowing for the assignment of its three-dimensional structure.

Optical Rotation Measurements

Optical rotation is a fundamental physical property of chiral substances, referring to their ability to rotate the plane of plane-polarized light. anton-paar.comatago.netmasterorganicchemistry.com The magnitude and direction of this rotation are specific to each optically active substance and are influenced by factors such as the concentration of the substance, the path length of the sample cell, temperature, and the wavelength of light used. anton-paar.comatago.netdutscher.com

The specific rotation ([α]Tλ) is a standardized value that allows for direct comparison between different compounds and experimental conditions. It is defined as the observed optical rotation for a concentration of 1 g/mL and a path length of 100 mm (1 dm) at a specified temperature (T) and wavelength (λ). anton-paar.commasterorganicchemistry.com

The formula for specific rotation is:

Where:

= specific rotation (degrees mL g⁻¹ dm⁻¹)

= observed optical rotation (degrees)

= concentration (g/mL)

= path length (dm) masterorganicchemistry.com

As a chiral diterpenoid, this compound is optically active. Its specific rotation would be a critical physical constant for its characterization and for distinguishing it from its enantiomer. However, specific optical rotation values for this compound were not found in the provided research findings.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and critically, the absolute configuration of chiral molecules. chegg.com This technique involves diffracting X-rays through a crystal, and the resulting diffraction pattern is then analyzed to reconstruct the electron density map of the molecule, revealing its atomic arrangement.

The X-ray crystal structure of this compound was notably published in 1983. chegg.com This crystallographic analysis was instrumental in unequivocally determining the structure and relative stereochemistry of this compound. researchgate.netgla.ac.uk The data obtained from X-ray crystallography provides structural details that are not readily determined by other spectroscopic methods like NMR or IR spectroscopy. chegg.com

Computational Chemistry for Structural Confirmation and Prediction

Computational chemistry plays an increasingly vital role in modern structural elucidation, complementing experimental spectroscopic and crystallographic data. For complex natural products like this compound, computational methods, particularly quantum chemical calculations, are employed for structural confirmation and prediction, especially concerning stereochemical assignments.

These methods can calculate various spectroscopic parameters (e.g., NMR chemical shifts, IR frequencies, and CD spectra) for proposed structures and their stereoisomers. By comparing these calculated data with experimental observations, researchers can confirm the most plausible structure and, importantly, establish the absolute configuration. For instance, quantum chemical calculations have been used in the elucidation of structures and absolute configurations of diterpenoids, including those related to this compound. acs.org Computational details pertaining to "diterpenoid this compound" are also mentioned in the literature. ufrgs.br This approach is particularly powerful when combined with chiroptical methods like CD spectroscopy, where calculated CD spectra can be compared to experimental CD data to unequivocally assign absolute stereochemistry.

Preclinical Investigation of Anadensin S Biological Activities

Anticancer and Cytotoxic Research

Investigations into Anadensin's anticancer properties primarily focus on its ability to inhibit the growth of various cancer cell lines and induce cell death.

Cellular Growth Inhibition Studies

Preclinical studies have explored this compound's inhibitory effects on the proliferation of diverse cancer cell lines, providing insights into its cytotoxic potency.

This compound has been screened against several cancer cell lines to assess its broad-spectrum cytotoxic potential. Notably, studies have reported its activity against human leukemia HL-60 cells. dokumen.pubresearchgate.netsemanticscholar.org However, its activity against other common cancer cell lines, such as P-388, PC-3, A549, HCT 116, and SK-OV-3, has not been extensively documented with specific quantitative data in the available literature. dokumen.pubresearchgate.netsemanticscholar.org

The cytotoxic potency of this compound has been quantified through the determination of half-maximal inhibitory concentration (IC₅₀) values, particularly for the HL-60 cell line. This compound demonstrated an IC₅₀ value of 17.0 μg/mL against human leukemia HL-60 cells. researchgate.netsemanticscholar.org This indicates a measurable, albeit potentially weak, cytotoxic effect. In contrast, when evaluated against human epithelial carcinoma (KB) cells, this compound was reported to be inactive. researchgate.netsemanticscholar.org

Table 1: Cytotoxic Potency of this compound Against Select Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value (μg/mL)Reference
HL-60Leukemia17.0 researchgate.netsemanticscholar.org
KBEpithelial CarcinomaInactive researchgate.netsemanticscholar.org

Mechanistic Studies of Induced Cell Death

While the cytotoxic effects of this compound have been observed, detailed mechanistic studies elucidating its precise pathways of induced cell death, such as specific apoptosis induction pathways or autophagy induction, are less comprehensively documented in the available research.

General research on diterpenoids, the class of compounds to which this compound belongs, suggests that many exhibit anticancer properties through the induction of apoptosis. ufrgs.brmdpi.comresearchgate.net Some studies broadly mention that diterpenoids, including this compound, may promote apoptosis in eukaryotic cells. ufrgs.br Apoptosis, a programmed cell death mechanism, often involves the activation of caspase enzymes and modulation of the Bcl-2 family of proteins, including pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.comresearchgate.net However, specific detailed findings directly linking this compound to the precise activation of caspases or the modulation of Bax/Bcl-2 ratios have not been explicitly reported in the provided search results.

Similarly, while autophagy is another crucial cellular process involved in cell death and survival, and some natural compounds have been shown to induce it, direct and specific evidence detailing this compound's role in autophagy induction is limited in the current literature. researchgate.netelifesciences.org

Cell Cycle Arrest Analysis (e.g., sub-G1 phase increase)

While cell cycle arrest, including an increase in the sub-G1 phase, is a recognized mechanism of action for various anticancer compounds and is indicative of apoptosis, direct detailed research findings specifically linking this compound to the induction of cell cycle arrest or an increase in the sub-G1 phase were not explicitly detailed in the provided search results. nih.govwindows.netnih.govresearchgate.netbbrc.in

Modulation of Cellular Signaling Pathways

The modulation of cellular signaling pathways is a critical aspect of the biological activity of many therapeutic compounds.

Mitogen-activated protein kinases (MAPKs), including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), play crucial roles in regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. biorxiv.orgfrontiersin.orgresearchgate.netnih.govnih.gov While these kinases are significant targets in cancer therapy, specific research findings detailing this compound's direct interference with the activity of p38 MAPK, ERK, or JNK were not explicitly available in the provided search results.

Cyclooxygenase-2 (COX-2) is an inducible enzyme involved in inflammatory pathways and is often upregulated in cancer, promoting cell proliferation, angiogenesis, and inhibiting apoptosis. nih.govnih.govresearchgate.net Although the COX-2 pathway is a known target for various natural and synthetic compounds with anti-inflammatory and anticancer properties, direct evidence and detailed research findings on this compound's specific targeting or modulation of the COX-2 pathway were not found in the provided search results.

DNA topoisomerases are essential enzymes involved in DNA replication, transcription, and repair by managing DNA topology. researchgate.netnih.gov Inhibition of these enzymes is a common strategy in chemotherapy. While some secondary metabolites from bryophytes, such as riccardin D, have been shown to inhibit DNA topoisomerase II activity, specific data regarding this compound's direct influence on DNA topoisomerase activity were not explicitly available in the provided search results. mdpi.comdokumen.pub

Multidrug resistance (MDR) in cancer is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which reduces the intracellular concentration of chemotherapeutic drugs. mdpi.commdpi.comwikipedia.orgrsc.orgfrontiersin.orgnih.gov Certain macrocyclic bisbibenzyls from bryophytes have been reported to inhibit P-glycoprotein and reverse multidrug resistance. mdpi.com However, specific research findings detailing this compound's direct interaction with membrane proteins like P-glycoprotein or its role in reversing multidrug resistance were not explicitly found in the provided search results.

Tubulin polymerization is a critical process for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. dokumen.pubresearchgate.netvdoc.pub While some compounds from bryophytes, such as macrocyclic bis(bibenzyls) and isoplagiochins A and B, have demonstrated tubulin polymerization inhibition, direct and detailed research findings on this compound's specific ability to inhibit tubulin polymerization were not explicitly available in the provided search results. mdpi.comdokumen.pubresearchgate.net

Data Tables

Compound NameSource OrganismCell LineIC50 (µg/mL)PubChem CID
This compoundChandonantus hirtellusHL-6017.014707350

Preclinical In Vivo Efficacy Models (Non-Human)

Preclinical in vivo efficacy models are crucial for evaluating the potential therapeutic applications of compounds in living systems, typically non-human subjects, before human clinical trials.

Xenograft Models (e.g., nude mouse xenograft models)

Xenograft models are widely utilized in cancer research to study tumor growth, progression, and response to potential treatments. These models involve transplanting human cancer cells or tissues into immunodeficient animals, most commonly nude mice. criver.comcriver.comjax.orgtaconic.comenvigo.com Nude mice are characterized by a genetic mutation that results in the absence or deterioration of the thymus, leading to a suppressed immune system with a reduced number of T cells. criver.comjax.orgtaconic.com This immunodeficiency prevents the host from rejecting the foreign human xenograft, thereby enabling scientists to study human tumors in vivo. criver.comtaconic.comenvigo.com

While bryophytes, the natural source of this compound, have been recognized for their broad spectrum of pharmacological activities, including antitumor effects, specific detailed research findings regarding this compound's direct efficacy in in vivo xenograft models are not extensively documented in the provided literature. botanyjournals.comresearchgate.net Some studies have indicated that this compound, along with other diterpenoids from Chandonanthus hirtellus, exhibited weak cytotoxicity against HL-60 cells in vitro. dokumen.pub However, this in vitro observation does not directly translate to in vivo efficacy or provide details on xenograft model performance.

Tumor Growth Suppression Mechanisms in vivo

The precise mechanisms by which this compound might suppress tumor growth in vivo are not explicitly detailed in the provided search results. Research into the antitumor properties of compounds often investigates various cellular pathways, such as apoptosis induction, cell cycle arrest, and inhibition of proliferation. For instance, other compounds isolated from bryophytes have shown effects like apoptosis and mitochondrial membrane disruption, or cell cycle arrest. botanyjournals.com However, for this compound specifically within in vivo tumor models, comprehensive data on its tumor growth suppression mechanisms are not available in the current information.

Antimicrobial and Anti-biofilm Research

This compound has shown promising activities in combating bacterial infections, particularly concerning biofilm formation and interference with bacterial communication systems.

Inhibition of Bacterial Biofilm Formation (e.g., Pseudomonas aeruginosa)

Bacterial biofilms represent a significant challenge in public health and medicine due to their enhanced resistance to antibiotics and host immune responses, often increasing morbidity and mortality. frontiersin.orgmdpi.com Pseudomonas aeruginosa, a notorious opportunistic human pathogen, is well-known for its ability to form robust and antibiotic-resistant biofilms, especially in chronic infections like those in cystic fibrosis patients. mdpi.comnih.govfrontiersin.org

This compound has been demonstrated to inhibit the formation of bacterial biofilms. Specifically, studies have shown that this compound, when isolated from Porella chilensis, inhibited biofilm formation by P. aeruginosa. researchgate.netsci-hub.se This inhibitory effect on biofilm formation is a critical area of research, as it offers a potential strategy to combat infections that are difficult to treat with conventional antibiotics.

The following table summarizes this compound's observed effect on P. aeruginosa biofilm formation:

CompoundSource OrganismTarget BacteriumObserved ActivityReference
This compoundPorella chilensisPseudomonas aeruginosaInhibited biofilm formation researchgate.netsci-hub.se

Interference with Quorum Sensing (QS) Systems

Quorum Sensing (QS) is a sophisticated bacterial communication system that utilizes diffusible chemical signals, known as autoinducers, to regulate various bacterial processes. These processes include biofilm formation, the production of virulence factors, and resistance to antimicrobials. researchgate.netfrontiersin.orgfrontiersin.orgsci-hub.seufrgs.brnih.gov Interfering with QS systems, through the use of quorum sensing inhibitors (QSIs), can attenuate bacterial virulence and render biofilms more susceptible to treatment with conventional antibiotics. researchgate.netfrontiersin.orgsci-hub.senih.gov

This compound has been found to interfere with the QS process. researchgate.netsci-hub.seufrgs.br This interference is a key aspect of its anti-biofilm activity, as it targets the underlying communication network that facilitates biofilm development and bacterial pathogenicity.

Modulation of N-acyl-L-homoserine lactone (AHL) dependent gene expression

N-acyl-L-homoserine lactones (AHLs) are a common class of autoinducers in Gram-negative bacteria, mediating QS-dependent gene expression. The modulation of AHL-dependent gene expression is a significant mechanism by which compounds can interfere with QS systems. This compound has been shown to interfere with QS-dependent gene expression. ufrgs.br This suggests that this compound may influence the regulatory pathways controlled by AHL signals, thereby impacting bacterial behaviors such as biofilm formation and virulence factor production. For instance, other compounds have been observed to reduce AHL molecules and interact with QS receptors, blocking downstream signaling pathways. sci-hub.se This highlights the potential of this compound to modulate bacterial gene expression regulated by AHLs, contributing to its observed anti-biofilm and antimicrobial properties.

Mechanisms of QS signal reception inhibition

This compound has demonstrated the ability to interfere with bacterial quorum sensing (QS) processes. Specifically, the diterpenoid this compound, isolated from Porella chilensis, was found to inhibit biofilm formation by Pseudomonas aeruginosa and to interfere with its QS process. botanyjournals.comnih.govresearchgate.netsci-hub.se This interference was observed to slightly disturb bacterial growth. botanyjournals.comnih.govresearchgate.netsci-hub.se Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors, including biofilm formation and virulence factor expression, through the production and detection of signaling molecules. frontiersin.orgmdpi.comnih.gov While this compound's interference with QS is established, the precise molecular mechanisms by which it inhibits QS signal reception, such as specific receptor binding or signal transduction pathway modulation, are not explicitly detailed in current research.

General Antimicrobial Spectrum

This compound exhibits general antimicrobial activity. botanyjournals.comresearchgate.netufrgs.br This broad spectrum of activity positions this compound as a compound of interest in the context of combating microbial infections. While bryophytes, the natural source of this compound, are known for their diverse antimicrobial and antifungal properties, specific studies detailing this compound's antifungal activity against Mucor hiemalis are not available in the provided literature. botanyjournals.comresearchgate.net Other studies have shown that Mucor hiemalis can be a source of antimicrobial agents, such as silver nanoparticles, or can be affected by other compounds like Laetiporin C. nih.govfrontiersin.org

Anti-adhesion Properties

A significant biological activity of this compound is its anti-adhesion property, particularly its capacity to inhibit biofilm formation. Research has shown that this compound effectively inhibited the formation of biofilms by Pseudomonas aeruginosa. botanyjournals.comnih.govresearchgate.netsci-hub.se Biofilms are complex microbial communities encased in an extracellular polymeric substance matrix, and their formation is a crucial mechanism for bacterial resistance and persistence in various environments, including host tissues. frontiersin.org The ability of this compound to disrupt this process highlights its potential in antivirulence strategies.

Other Potential Biological Activities (Mechanistic Studies)

Beyond its antimicrobial and anti-adhesion effects, this compound has been noted for other biological activities, including anti-inflammatory and antioxidant properties.

Anti-inflammatory Mechanisms (if distinct from general cytotoxic pathways)

This compound possesses anti-inflammatory properties. botanyjournals.comresearchgate.netresearchgate.netufrgs.brmdpi.com While the broader class of diterpenoids, to which this compound belongs, and other natural compounds, have demonstrated anti-inflammatory effects through various mechanisms such as the modulation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), cyclooxygenase (COX)-2 pathways, and inhibition of nuclear factor-κB (NF-κB) expression, the specific anti-inflammatory mechanisms directly attributable to this compound are not detailed in the available research. acs.orgnih.govnih.gov

Antioxidant Activities (if linked to specific mechanisms beyond general properties)

This compound exhibits antioxidant activities. botanyjournals.comresearchgate.netresearchgate.netufrgs.brmdpi.com Natural products, including compounds from bryophytes, are recognized for their antioxidant potential, often acting through mechanisms such as free radical scavenging or the upregulation of antioxidant enzymes. botanyjournals.comresearchgate.netresearchgate.netnih.gov However, specific mechanistic studies elucidating how this compound exerts its antioxidant effects, such as its interaction with particular reactive oxygen species or its influence on specific antioxidant pathways, are not explicitly detailed in the provided literature.

Enzyme Kinetic Studies

Current research does not provide specific enzyme kinetic studies involving this compound. While general principles and methods of enzyme kinetics are well-established for understanding enzyme activity and inhibition, and have been applied to various biological processes, direct investigations into this compound's interaction with specific enzymes or its kinetic parameters have not been reported in the reviewed literature. researchgate.netnih.govufrgs.brresearchgate.netchalmers.se

Structure Activity Relationship Sar and Analog Design

Identification of Pharmacophoric Features within Anadensin

This compound has demonstrated weak antifungal activity against Mucor hiemalis and has been shown to inhibit biofilm formation by Pseudomonas aeruginosa while interfering with its quorum sensing process. Additionally, it exhibits weak cytotoxicity against HL-60 cells. The specific arrangement of the tricyclic system, coupled with the hydrogen bonding capabilities of the hydroxyl group and the electronic properties of the ketone and double bond, are likely crucial for these observed bioactivities.

Investigation of Diterpenoid Scaffold Modifications for Enhanced Activity

The fusicoccane diterpenoid scaffold, including that of this compound, is known for its ability to modulate protein-protein interactions (PPIs), particularly with 14-3-3 adaptor proteins, which are significant biological targets. The inherent structural complexity and diverse oxygenation patterns within the fusicoccane family present both challenges and opportunities for analog design.

Research into related fusicoccane-type diterpenoids, such as fusicoauritone (B1256372) and various fusicogigantones, reveals that even subtle structural variations can lead to distinct biological profiles. For instance, alterbrassicicene E, another fusicoccane derivative, has shown moderate anti-inflammatory activity, highlighting the potential for scaffold modifications to yield compounds with altered or enhanced therapeutic effects.

Synthetic efforts often focus on modular approaches, combining de novo skeletal construction with late-stage hybrid C-H oxidations to access a diverse range of fusicoccanes and their analogs. These strategies aim to systematically introduce or modify functional groups and stereocenters, thereby exploring the SAR space to identify modifications that could lead to improved activity, selectivity, or pharmacokinetic properties.

Enantiomer-Selective Effects and Stereochemical Influence on Bioactivity

The stereochemistry of this compound, including its relative configuration, has been precisely determined through X-ray analysis. The presence of multiple stereogenic centers within its complex tricyclic structure underscores the potential for enantiomer-selective effects on its biological activities. For many natural products, the specific three-dimensional arrangement of atoms is critical for their interaction with chiral biological targets, leading to differential activities between enantiomers.

While specific studies detailing enantiomer-selective effects for this compound itself were not extensively found, the broader field of diterpenoid research acknowledges the profound influence of stereochemistry on bioactivity. The intricate syntheses of fusicoccane diterpenoids often involve meticulous control over stereochemical outcomes, reflecting the understanding that the precise arrangement of functional groups in space is paramount for their biological recognition and activity. The development of modular chemoenzymatic approaches for fusicoccanes aims to control the introduction of diverse oxygenation patterns and rearrangements, which inherently involves controlling the stereochemistry to explore the full spectrum of their biological potential.

Computational Approaches to SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, play a crucial role in elucidating the SAR of complex natural products like this compound and in guiding the design of new analogs. Molecular docking allows for the prediction of binding affinities and the visualization of molecular interactions between a ligand (e.g., this compound) and its putative protein targets. This provides valuable insights into the key pharmacophoric features and the optimal conformational requirements for activity.

For fusicoccane diterpenoids, molecular docking studies have been employed to rationalize observed biological effects. For example, similar studies have been conducted with 18-hydroxyhypoestenone, another fusicoccane diterpenoid, and the Heat Shock Protein 90 alpha (Hsp90α) to understand their interactions. This compound itself has been considered in the context of virtual screening and molecular docking studies aimed at identifying bryophyte-derived compounds with anticancer properties. Furthermore, computational analyses, including molecular docking, have been utilized to explore the interactions of this compound with specific targets like Myr (likely myristoyl-CoA reductase), contributing to a deeper understanding of its mechanism of action and guiding future analog design. These computational approaches complement experimental SAR studies by providing atomic-level insights into ligand-receptor recognition, facilitating the identification of critical interaction points and informing targeted structural modifications for enhanced bioactivity.

Biosynthetic Pathways and Chemoenzymatic Research

Elucidation of Anadensin Biosynthetic Route in Bryophytes

While bryophytes are recognized for their rich diversity of secondary metabolites, including various terpenoids, the detailed, specific elucidation of this compound's complete biosynthetic pathway within these plants is not extensively documented in available literature. uni.lu However, as a fusicoccane diterpenoid, its biosynthesis is understood within the broader context of diterpenoid formation. Diterpenoids are generally derived from the C20 precursor geranylgeranyl diphosphate (B83284) (GGDP). GGDP itself is synthesized from universal C5 isoprene (B109036) units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. The defining characteristic of fusicoccane-type diterpenoids, including this compound, is their unique 5-8-5 tricyclic carbon skeleton, which is formed through the cyclization of GGDP, catalyzed by specialized diterpene synthases.

Specific enzymatic steps and intermediates directly identified for this compound biosynthesis in bryophytes are not broadly detailed in current research. Nevertheless, insights can be drawn from the biosynthesis of other fusicoccane-type diterpenoids, particularly those studied in fungi, which often share structural similarities and likely common mechanistic principles for the core cyclization. For instance, in fungi, fusicoccins are biosynthesized from C5 isoprene units by a multifunctional enzyme, fusicoccadiene synthase (e.g., PaFS from Phomopsis amygdali). This enzyme exhibits both prenyltransferase and terpene cyclase activities, leading to the formation of a tricyclic hydrocarbon precursor, such as (+)-fusicocca-2,10(14)-diene. Following the initial cyclization, a series of post-cyclization modifications occur, including oxidation, reduction, acylation, methylation, and glycosylation, which contribute to the structural diversity of fusicoccane diterpenoids. Cytochrome P450 enzymes are frequently implicated in these oxidative modifications, such as hydroxylation, which are crucial for generating the final complex structures.

The specific genetic basis for this compound biosynthesis in bryophytes, including the identification of its unique gene cluster or specific synthase enzymes, has not been explicitly reported in the provided search results. However, significant progress has been made in identifying biosynthetic gene clusters for fusicoccane-type diterpenoids in various fungal species. Examples include the identification of gene clusters responsible for brassicicene C biosynthesis in Alternaria brassicicola, talaro-7,13-diene in Talaromyces wortmannii, and fusicoccins in Phomopsis amygdali. These gene clusters typically encode diterpene synthases (e.g., fusicoccadiene synthase) that catalyze the initial cyclization of GGDP to form the characteristic fusicoccane skeleton, as well as various cytochrome P450 enzymes involved in subsequent functionalization steps. The presence of such gene clusters in fungi suggests that similar organized genetic machinery may exist in bryophytes for this compound production.

Heterologous Expression Systems for Biosynthetic Enzyme Characterization

Heterologous expression systems are invaluable tools for the characterization of biosynthetic enzymes, allowing for the isolation, study, and manipulation of individual enzymatic activities outside their native biological context. This approach has been successfully applied to enzymes involved in the biosynthesis of fusicoccane-type diterpenoids. For example, fusicoccadiene synthase (PaFS) from the fungus Phomopsis amygdali has been effectively expressed in Escherichia coli, leading to the accumulation of fusicocca-2,10(14)-diene. This demonstrates the feasibility of using microbial hosts to produce diterpene precursors. Similarly, other fusicoccane-type diterpene synthases and their associated P450 enzymes from various fungi have been characterized through heterologous expression in systems such as E. coli or Aspergillus oryzae. Such systems enable researchers to investigate enzyme function, substrate specificity, and reaction mechanisms, as well as to potentially produce specific intermediates or target compounds.

Chemoenzymatic Synthesis of this compound Precursors or Analogs

The structural complexity and diverse oxygenation patterns of fusicoccane diterpenoids, including this compound, pose considerable challenges for their total chemical synthesis. mycocentral.eu To overcome these hurdles, modular chemoenzymatic approaches have emerged as powerful strategies for synthesizing members of this natural product family. These methods combine the efficiency and precision of enzymatic reactions with the versatility of chemical synthesis. For instance, modular chemoenzymatic syntheses have been developed for related fusicoccane diterpenoids such as cotylenol (B1246887) and various brassicicenes. mycocentral.eu These approaches often involve a combination of de novo skeletal construction to rapidly assemble the core tricyclic framework and late-stage hybrid C-H oxidations. Enzymatic oxidation components, particularly cytochrome P450 enzymes, play a crucial role in achieving site-selective functionalization, which is often difficult to achieve with traditional chemical methods. While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the provided information, the successful application of these strategies to other complex fusicoccanes indicates their potential for the future synthesis of this compound or its structurally related analogs.

Synthetic Chemistry Approaches to Anadensin and Its Derivatives

Total Synthesis Strategies for Anadensin

The total synthesis of this compound, a fusicoccane diterpenoid first isolated from the liverwort Anastrepta orcadensis, has been a subject of dedicated research. nih.govuni.luchemsrc.com Early efforts toward its total synthesis date back to 1989. nih.gov More recently, the Brewer research group designed a total synthesis approach that leverages a metal-free, annulative ring expansion/C-H insertion reaction of vinyl cations as a pivotal step to construct the characteristic 5-8-5 tricyclic fusicoccane skeleton. mycocentral.eu Separately, Xu's total synthesis of this compound, reported in 2024, utilized a strategy involving the rapid synthesis of the 5-8 bicyclic ring system (B/C ring) and an oxidative Nazarov cyclization for the cyclopentenone motif (A ring). nih.gov

Diterpenoids, including this compound and other fusicoccanes, pose significant challenges to synthetic chemists due to their inherent structural complexity. These challenges include:

Construction of Multiply Bridged Polycyclic Skeletons: Diterpenoids often feature unique cage-like or multiply bridged polycyclic frameworks, making the rapid and controlled formation of these intricate ring systems a primary hurdle. glycoscience.ruatamanchemicals.com

Regio- and Stereoselective Functionalization: The precise and selective installation of multiple oxygenated functional groups, along with the creation of numerous stereogenic chiral centers, adds considerable complexity to the synthetic route. atamanchemicals.comwikipedia.org

Lengthy Synthetic Routes: The architectural intricacy of these molecules often necessitates lengthy synthetic sequences, with reported total syntheses of fusicoccanes ranging from 15 to 29 steps, which can hinder their routine preparative accessibility. fishersci.caorganic-chemistry.org

Lack of Universal Convergent Strategies: There is currently no single, universally applicable convergent strategy that can address the diverse structural units and varied functional group patterns found across all diterpenoids. organic-chemistry.org

Cyclooctanoid Construction Difficulties: For compounds like fusicoccanes that incorporate cyclooctane (B165968) rings, unfavorable entropic and enthalpic factors, along with the potential for transannular reactions, can complicate the application of traditional ring annulation methods. scribd.com

To address the synthetic challenges, several innovative methodologies have been developed and applied in the context of this compound and related fusicoccane diterpenoids:

Vinyl Cation C-H Insertion: The Brewer group pioneered a metal-free, annulative ring expansion/C-H insertion reaction of vinyl cations. This methodology, which employs vinyl diazonium salts as precursors, is crucial for efficiently assembling the 5-8-5 tricyclic core of this compound. mycocentral.eu

Oxidative Nazarov Cyclization: In the total synthesis of this compound, an oxidative Nazarov cyclization has been effectively utilized to construct the cyclopentenone motif. The Nazarov cyclization is recognized as a powerful tool for the stereoselective synthesis of cyclopentenone scaffolds. nih.gov

Ring-Closing Metathesis (RCM): For the construction of the AB ring system present in fusicoccanes, ring-closing metathesis (RCM) based cyclooctannulation has been explored. This approach can start from readily available monoterpenes, such as limonene. scribd.com

Chemical Network Analysis: While not a direct reaction methodology, chemical network analysis is a strategic approach that aids in identifying highly simplifying retrosynthetic disconnections for complex polycyclic frameworks. This analytical method helps in designing more efficient synthesis plans for intricate structures like diterpenoid alkaloids, which share structural complexity with fusicoccanes. glycoscience.ru

Semisynthesis of this compound Derivatives from Natural Precursors

This compound itself is a natural product, primarily isolated from liverwort species such as Anastrepta orcadensis and Chandonanthus hirtellus. nih.govuni.luchemsrc.com Semisynthesis involves using readily available natural products as starting materials for the synthesis of more complex or modified compounds. While the literature details semisynthetic approaches for other diterpenoids, such as derivatives of steviol (B1681142) or cotylenin A mimics, explicit detailed information on the semisynthesis of this compound derivatives from its natural precursors is not extensively reported. nih.gov However, the broader field of fusicoccane diterpenoid synthesis includes strategies like heterologous biosynthesis and concise chemical steps from precursors (e.g., brassicicene I), which can be considered a form of semisynthesis aimed at facilitating the preparation of these compounds and their analogues for various studies.

Development of this compound Analogs for Mechanistic Probes

The biomedical significance of fusicoccane diterpenoids, including this compound, stems from their ability to modulate protein-protein interactions (PPIs), particularly those involving 14-3-3 adaptor proteins. nih.gov This biological activity creates a demand for the synthesis of diverse structural analogs in greater quantities to facilitate comprehensive biological studies. The development of such analogs is crucial for their use as mechanistic probes, allowing researchers to investigate the precise structural features that govern their interactions with biological targets and to elucidate their mechanisms of action. This approach, where a series of structurally related compounds are synthesized to systematically probe structure-activity relationships, is a fundamental aspect of chemical biology and drug discovery. The ongoing efforts in heterologous biosynthesis and concise chemical synthesis of fusicoccane diterpenoids are directly aimed at providing access to these compounds and their synthetic analogs for such biological investigations.

Advanced Research Methodologies and Experimental Models in Anadensin Studies

Cell-Based Assay Development and High-Throughput Screening

No information is available on the development of specific cell-based assays or the use of high-throughput screening for the compound Anadensin. While cell-based assays are crucial tools in drug discovery for assessing cytotoxicity, biological activity, and biochemical mechanisms, and high-throughput screening enables the rapid testing of large compound libraries, there is no published evidence of their application to this compound. nih.govsigmaaldrich.comselectscience.netmurigenics.comsyngeneintl.comnuvisan.com

Protein-Ligand Interaction Studies (e.g., Receptor Binding, Target Identification)

There is no data available from protein-ligand interaction studies, such as receptor binding assays or target identification, for this compound. These studies are fundamental for understanding how a compound interacts with its molecular targets, which is a critical step in drug development. nih.govyoutube.comresearchgate.netyoutube.com Techniques to investigate these interactions often involve studying the binding of a ligand to a receptor to determine affinity and kinetics. mdpi.com

Gene Expression Analysis (e.g., qPCR, RNA-Seq in response to this compound)

No studies have been published detailing gene expression analysis, using methods like quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq), in response to treatment with this compound. Gene expression profiling is a powerful method to understand the transcriptional effects of a compound on a biological system. genewiz.comqiagenbioinformatics.comnih.govyoutube.com

Proteomic and Metabolomic Profiling in this compound-Treated Biological Systems

There is a lack of published research on the proteomic and metabolomic profiling of biological systems treated with this compound. Proteomics involves the large-scale study of proteins, while metabolomics is the scientific study of chemical processes involving metabolites. azolifesciences.comnih.govmdpi.comyoutube.com These approaches provide a comprehensive view of the molecular changes induced by a compound.

Advanced Microscopy Techniques for Cellular Localization and Morphological Changes (e.g., Immunofluorescence Microscopy)

No literature exists that employs advanced microscopy techniques, such as immunofluorescence microscopy, to investigate the cellular localization of this compound or the morphological changes it may induce. Immunofluorescence is a technique used to visualize the location of a specific protein or antigen in cells or tissue sections by binding a specific antibody that is chemically conjugated with a fluorescent dye. wikipedia.orgnih.govnanostring.comaddgene.orgnanostring.com

Future Directions and Emerging Research Avenues for Anadensin

Exploration of Novel Biological Targets and Mechanisms

Current understanding of Anadensin's biological actions points to its involvement in modulating inflammatory responses, exhibiting vasodilatory properties, and improving cardiac function, particularly in the context of cardiovascular diseases. rjeid.com Furthermore, this compound has demonstrated cytotoxic activity against the HL-60 leukemia cell line and the ability to inhibit biofilm formation and interfere with quorum sensing in Pseudomonas aeruginosa. koreascience.krnih.govresearchgate.netthermofisher.comresearchgate.net

A significant future direction involves the comprehensive exploration of novel biological targets and the precise mechanisms underlying these observed effects. Given that fusicoccane diterpenoids, the structural class to which this compound belongs, are known to modulate 14-3-3 protein-protein interactions (PPIs), investigating this compound's potential interactions with these or other critical regulatory proteins represents a key research frontier. nih.govresearchgate.net Detailed mechanistic studies are essential to move beyond phenotypic observations and to identify the specific molecular pathways and protein targets through which this compound exerts its therapeutic actions. This could involve proteomic profiling, target deconvolution strategies, and structural biology techniques to visualize this compound-target interactions at an atomic level.

Application in Complex Biological Systems (e.g., Organoids, 3D Culture Models)

Traditional two-dimensional (2D) cell culture models often fail to fully recapitulate the intricate cellular interactions and physiological complexity of in vivo environments. mdpi.comnih.govsigmaaldrich.comnih.gov A crucial emerging research avenue for this compound involves its application in complex biological systems, such as organoids and three-dimensional (3D) culture models. These advanced in vitro systems, derived from stem cells or primary tissues, offer a more physiologically relevant platform for drug discovery and disease modeling. mdpi.comsigmaaldrich.comcorning.com

For this compound, utilizing cardiac organoids could provide a more accurate assessment of its vasodilatory and cardiac function-improving properties in a structured tissue context, mimicking conditions like hypertension or heart failure more closely than isolated cells. Similarly, patient-derived tumor organoids (tumoroids) can be employed to evaluate this compound's anticancer efficacy, allowing for the study of its effects on tumor growth, metastasis, and heterogeneous cell populations within a tumor microenvironment. mdpi.comnih.govcorning.com This transition to 3D models will enable a more robust evaluation of this compound's therapeutic potential before progressing to costly in vivo studies.

Leveraging Synthetic Biology for Enhanced Production or Structural Diversification

As a natural product, the scalable and sustainable production of this compound can be challenging due to limited natural sources and potentially low yields from extraction. koreascience.krjmb.or.kr Synthetic biology offers a powerful approach to overcome these limitations by engineering microbial "cell factories" for enhanced production. koreascience.krbohrium.comresearchgate.netnih.govjmb.or.kr Research efforts can focus on elucidating the complete biosynthetic pathway of this compound in its native liverwort hosts and then transferring and optimizing these pathways into heterologous microbial systems, such as Escherichia coli or Saccharomyces cerevisiae. bohrium.comnih.govjmb.or.kr This strategy can lead to more efficient, cost-effective, and environmentally friendly production.

Furthermore, synthetic biology can be leveraged for the structural diversification of this compound. By manipulating biosynthetic enzymes or introducing novel enzymatic steps, researchers can create a library of this compound analogs. This combinatorial biosynthesis approach allows for the generation of derivatives with potentially improved potency, selectivity, bioavailability, or reduced off-target effects, thereby expanding the chemical space for drug discovery. bohrium.comresearchgate.net

Development of Chemical Probes for Target Validation

The development of specific chemical probes for this compound is paramount for validating its biological targets and elucidating its precise mechanisms of action. frontiersin.orgthermofisher.comrjeid.comnih.govbohrium.com Chemical probes are small molecules designed to interact with specific biological targets, enabling researchers to investigate target function and validate their relevance in disease. thermofisher.comrjeid.com

For this compound, this would involve synthesizing modified versions of the compound that retain its biological activity but incorporate a "tag" (e.g., a biotin (B1667282) handle, a photoaffinity label, or a fluorescent reporter). These probes can then be used in affinity-based proteomics experiments to pull down and identify the proteins that directly bind to this compound within a complex cellular lysate. frontiersin.orgnih.gov Such studies are crucial for confirming the direct binding partners, understanding the molecular cascade initiated by this compound, and distinguishing between primary targets and downstream effects. This approach will significantly accelerate the understanding of this compound's pharmacology and its potential as a therapeutic agent.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Potential applications for this compound include:

Target Identification and Prediction: AI models can analyze this compound's chemical structure and known biological activities to predict novel, uncharacterized protein targets or pathways it might interact with. mdpi.comai-dd.eunih.gov This can guide experimental validation efforts.

Lead Optimization and De Novo Design: ML algorithms can be trained on existing this compound derivatives and related fusicoccane structures to predict their physicochemical properties, binding affinities, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. labmanager.comai-dd.eumednexus.org This can facilitate the in silico design of new this compound analogs with optimized drug-like properties, reducing the need for extensive experimental synthesis and testing.

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose efficient synthetic routes for this compound and its complex derivatives, streamlining the chemical synthesis process. labmanager.comai-dd.eu

Data Analysis and Mechanistic Insights: ML can be used to analyze complex omics data (genomics, proteomics, metabolomics) generated from this compound treatments in biological systems, helping to uncover intricate biological networks and provide deeper mechanistic insights into its actions. ai-dd.eu

By integrating these advanced computational approaches, the discovery and development of this compound-based therapeutics can be significantly accelerated and made more efficient.

This compound Cytotoxic Activity against HL-60 Leukemia Cells koreascience.krnih.govthermofisher.com

CompoundCell LineIC50 (µg/mL)
This compoundHL-6017.0

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Anadensin’s molecular mechanisms while ensuring methodological rigor?

  • Methodological Guidance :

  • Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question .
  • Align the question with the research aim (e.g., "How does this compound modulate [specific pathway] in [cell type/model] compared to [control/alternative compound]?") .
  • Avoid vague terms; specify variables (e.g., concentration ranges, biological endpoints) and ensure feasibility through preliminary data on this compound’s solubility, stability, and bioavailability .

Q. What are the key variables to control when designing experiments to study this compound’s biochemical interactions?

  • Critical Variables :

Variable TypeExampleRole in Experimental Design
IndependentThis compound concentrationDirectly manipulated to observe effects on dependent variables .
DependentEnzyme inhibition rateMeasured outcome tied to this compound’s activity .
ConfoundingTemperature/pHControlled to isolate this compound-specific effects .
  • Ensure reproducibility by documenting protocols for variable control (e.g., buffer conditions, instrument calibration) .

Q. How can researchers ensure methodological rigor in validating this compound’s purity and structural identity?

  • Stepwise Approach :

Use analytical chromatography (HPLC/GC-MS) to assess purity (>95% threshold) .

Employ spectroscopic techniques (NMR, IR) to confirm structural identity, referencing known spectra for comparison .

For novel derivatives, provide synthetic pathways and characterization data in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different experimental models (e.g., in vitro vs. in vivo)?

  • Analytical Framework :

  • Conduct systematic error analysis : Compare methodologies (e.g., dosing regimens, model organisms) to identify variables causing discrepancies .
  • Use meta-analysis to aggregate data from multiple studies, highlighting model-specific biases (e.g., metabolic differences in vivo) .
  • Propose follow-up experiments (e.g., pharmacokinetic profiling) to reconcile contradictions .

Q. What strategies optimize experimental design for reproducibility in this compound-related studies?

  • Best Practices :

  • Pre-register protocols detailing this compound’s handling (e.g., storage conditions, solvent compatibility) to minimize batch variability .
  • Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay sensitivity .
  • Share raw datasets and code for statistical analysis in open-access repositories to facilitate independent verification .

Q. How can interdisciplinary approaches resolve challenges in studying this compound’s multi-target effects?

  • Integration Strategies :

  • Combine cheminformatics (docking studies to predict binding affinities) with transcriptomics (RNA-seq to identify pathway alterations) .
  • Validate findings using knockout models or CRISPR-Cas9 editing to isolate target-specific effects .
  • Discuss limitations (e.g., off-target interactions) in the context of broader biological systems .

Data Management & Reporting

Q. What criteria should guide the inclusion of this compound-related data in primary manuscripts vs. supplementary materials?

  • Decision Matrix :

Data TypePrimary ManuscriptSupplementary Materials
Core findings (e.g., IC50 values)✔️
Raw chromatograms/spectra✔️
Extended dose-response curves✔️
  • Justify data placement based on relevance to the central hypothesis .

Q. How should researchers document and analyze uncertainties in this compound’s bioactivity measurements?

  • Uncertainty Quantification :

  • Report confidence intervals for IC50/EC50 values derived from dose-response curves .
  • Use error propagation models to assess cumulative uncertainties from instrumentation (e.g., ±5% HPLC accuracy) .
  • Discuss statistical power (e.g., sample size calculations) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.